molecular formula C9H7ClN2O B11903790 4-Chloro-6-methoxy-1,7-naphthyridine

4-Chloro-6-methoxy-1,7-naphthyridine

Cat. No.: B11903790
M. Wt: 194.62 g/mol
InChI Key: GNZAJNWAVRMJSU-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a naphthyridine core with a chlorine atom at the 4th position and a methoxy group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methoxy-1,7-naphthyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-chloro-2-nitroaniline with methoxyacetaldehyde in the presence of a base can lead to the formation of the desired compound. The reaction typically requires heating and may involve the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methoxy-1,7-naphthyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxy-1,7-naphthyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-methoxy-1,7-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

4-chloro-6-methoxy-1,7-naphthyridine

InChI

InChI=1S/C9H7ClN2O/c1-13-9-4-6-7(10)2-3-11-8(6)5-12-9/h2-5H,1H3

InChI Key

GNZAJNWAVRMJSU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=N1)Cl

Origin of Product

United States

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